molecular formula C10H8ClN3O2 B11804134 Methyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate

Methyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate

Cat. No.: B11804134
M. Wt: 237.64 g/mol
InChI Key: MNSBBTGFEDENHZ-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate typically involves the reaction of 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and high-throughput screening can optimize reaction conditions and scale up production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: The triazole ring can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species .

Scientific Research Applications

Methyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzoate
  • 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone
  • Methyl-1H-1,2,4-triazole-3-carboxylate
  • 4-Methyl-4H-1,2,4-triazole-3-thiol

Uniqueness

Methyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate is unique due to its specific substitution pattern on the benzoate ring and the presence of the triazole moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

methyl 3-chloro-2-(1,2,4-triazol-4-yl)benzoate

InChI

InChI=1S/C10H8ClN3O2/c1-16-10(15)7-3-2-4-8(11)9(7)14-5-12-13-6-14/h2-6H,1H3

InChI Key

MNSBBTGFEDENHZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Cl)N2C=NN=C2

Origin of Product

United States

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